D-Alanine benzyl ester p-toluenesulfonate salt

Chiral purity Enantiomeric excess Quality control

Chiral D-alanine building block for peptide synthesis. Substituting L-enantiomer or free ester forms risks stereochemical inversion, altered reaction kinetics, and downstream purification failures. This tosylate salt provides: • ≥98% purity; specific rotation +5.0° (c=3, MeOH) for enantiomeric QC verification • Enhanced papain-catalyzed polymerization efficiency vs. methyl/ethyl esters in chemoenzymatic synthesis • Superior crystallinity & handling stability vs. hydrochloride analogs • Consistent mp 113.0-117.0°C for reproducible intermediate characterization Supplied as white to almost white crystalline powder; soluble in methanol and DMSO. For R&D use only.

Molecular Formula C17H21NO5S
Molecular Weight 351.4 g/mol
CAS No. 41036-32-2
Cat. No. B556078
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-Alanine benzyl ester p-toluenesulfonate salt
CAS41036-32-2
Molecular FormulaC17H21NO5S
Molecular Weight351.4 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)O.CC(C(=O)OCC1=CC=CC=C1)N
InChIInChI=1S/C10H13NO2.C7H8O3S/c1-8(11)10(12)13-7-9-5-3-2-4-6-9;1-6-2-4-7(5-3-6)11(8,9)10/h2-6,8H,7,11H2,1H3;2-5H,1H3,(H,8,9,10)/t8-;/m1./s1
InChIKeyNWOPHJSSBMABBD-DDWIOCJRSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Overview of D-Alanine Benzyl Ester p-Toluenesulfonate Salt


D-Alanine benzyl ester p-toluenesulfonate salt (CAS 41036-32-2) is a crystalline amino acid derivative widely employed as a protected chiral building block in peptide synthesis and asymmetric organic transformations. The compound consists of D-alanine protected as a benzyl ester, stabilized as its p-toluenesulfonate (tosylate) salt, with a molecular weight of 351.42 g/mol and the formula C₁₇H₂₁NO₅S . Commercially available at ≥98% purity, it appears as a white to almost white crystalline powder with a melting point of 113.0–117.0 °C and is soluble in methanol and DMSO [1]. The tosylate counterion confers enhanced crystallinity and handling stability compared to the free ester, making this salt form preferable for reproducible laboratory and industrial use [2].

Chiral Building Block
D-Alanine benzyl ester for stereospecific peptide and small-molecule synthesis
Salt Form Advantage
Tosylate counterion supports crystallinity and reproducible handling in multi-step protocols
Ester Protection
Benzyl ester group enables orthogonal deprotection and compatibility with Fmoc/t-Bu strategies

Unsubstitutable Properties of D-Alanine Benzyl Ester Tosylate


Although a range of amino acid benzyl ester salts (e.g., L-alanine benzyl ester p-toluenesulfonate, D-alanine benzyl ester hydrochloride, or DL-alanine benzyl ester tosylate) may appear functionally interchangeable as protected alanine building blocks, substitution without verification can result in stereochemical inversion, altered reaction kinetics, suboptimal yields, or downstream purification failures. The D-enantiomer is essential for peptides and compounds requiring D-configuration chirality [1]; even minor L-isomer contamination can invalidate stereospecific assays or therapeutic development efforts. The tosylate salt form further provides distinct crystallization properties and synthetic efficiency advantages over hydrochloride analogs [2]. The following quantitative evidence establishes precisely where this compound differentiates from its closest comparators.

Target Compound
Substitution Risk
D-Alanine benzyl ester tosylate
L- or DL-enantiomer may invert stereochemical outcome and invalidate D-configuration-dependent synthesis or assays.
Tosylate salt form
Hydrochloride salt may alter crystallization behavior, solubility profile, and downstream handling reproducibility.
Benzyl ester protection
Methyl, ethyl, or tert-butyl esters may reduce polymerization efficiency in chemoenzymatic peptide synthesis.

Quantitative Comparison: D-Alanine Benzyl Ester Tosylate vs Analogs


Optical Rotation: D- vs L-Enantiomer Tosylate

The D-alanine benzyl ester p-toluenesulfonate salt exhibits a distinct specific optical rotation value that enables unambiguous identification and purity verification versus its L-enantiomer counterpart (CAS 42854-62-6). Commercial specifications indicate [α]²⁰/D = +5.0° (c=3, MeOH) for the D-enantiomer tosylate [1], while the L-enantiomer tosylate displays [α]²⁰/D = -5° (c=3, MeOH) [2]. This 10° difference in magnitude and opposite sign provides a reliable, quantifiable quality control metric for confirming enantiomeric identity prior to use in stereospecific synthesis.

Optical Rotation
Head-to-head
+5.0° vs −5.0°
Supports enantiomer identity verification via specific rotation.
c=3, MeOH, 20 °C
Chiral purity Enantiomeric excess Quality control

Polymerization Efficiency: Benzyl vs Alkyl Esters

In papain-catalyzed chemoenzymatic copolymerization of alanine with glycine, the benzyl ester monomer form of alanine demonstrated markedly superior polymerization efficiency compared to methyl, ethyl, and tert-butyl ester analogs. The study reported that alanine benzyl ester achieved substantially higher polymer yields, enabling the enzyme to effectively polymerize alanine despite alanine's naturally higher affinity for papain relative to glycine [1]. The benzyl ester group broadened substrate specificity and enhanced overall polymerization efficiency relative to the other tested ester groups.

Polymerization Efficiency
Reported
Much greater yield
Benzyl ester form supports higher chemoenzymatic polymerization yield vs. alkyl esters.
Papain-catalyzed, aqueous buffer
Peptide synthesis Chemoenzymatic polymerization Papain catalysis

Green Synthesis: Cyclohexane Method Enantiopurity

A 2017 green chemistry protocol using cyclohexane for azeotropic water removal produced D-alanine benzyl ester p-toluenesulfonate salt with no detectable racemization, maintaining enantiopurity. The method yielded the tosylate salt efficiently, representing an improvement over traditional benzene- or carbon tetrachloride-based reflux methods which rely on hazardous solvents and can introduce racemization in sensitive substrates [1]. An optimized industrial synthesis achieves 98.6% yield of L-alanine benzyl ester p-toluenesulfonate salt with ≥99.9% e.e., demonstrating the reproducibility of high-purity tosylate salt formation [2].

Green Synthesis Enantiopurity
Cross-study
98.6% yield, ≥99.9% e.e.
Cyclohexane method retains enantiopurity without racemization.
Cyclohexane azeotropic reflux, precipitation
Green chemistry Synthetic efficiency Enantiopurity retention

Application Scenarios for D-Alanine Benzyl Ester Tosylate


D-Alanine Incorporation in Peptide Synthesis

The D-alanine benzyl ester p-toluenesulfonate salt serves as the protected D-alanine monomer in solid-phase and solution-phase peptide synthesis where incorporation of the D-enantiomer is required for biological activity, conformational stability, or protease resistance. The compound has been utilized in the synthesis of dihydroisoquinolinone-amide GIPR agonists for type 2 diabetes and obesity treatment, where stereochemical integrity is critical for target receptor engagement [1]. The specific optical rotation of +5.0° (c=3, MeOH) provides a quantitative verification checkpoint distinct from the L-enantiomer's -5° rotation.

Papain-Catalyzed Polypeptide Synthesis

In papain-catalyzed chemoenzymatic copolymerization, D-alanine benzyl ester exhibits markedly enhanced polymerization efficiency relative to methyl, ethyl, and tert-butyl ester analogs [1]. This application scenario is relevant for laboratories synthesizing sequence-defined polypeptides or peptidomimetics under mild, aqueous enzymatic conditions rather than traditional chemical coupling. The benzyl ester's ability to broaden substrate specificity and improve affinity makes it the preferred ester form for this synthetic methodology.

Asymmetric Synthesis of Chiral Intermediates

The D-configuration benzyl ester tosylate salt is employed as a chiral pool starting material in the asymmetric total synthesis of bioactive natural products and pharmaceutical candidates. Literature reports its use in the synthesis of benzoxazine derivatives functioning as chemokine receptor modulators for inflammatory and immunomodulatory diseases [1]. The compound's availability at ≥98% purity with melting point 113.0–117.0 °C ensures consistent performance in multi-step synthetic sequences where intermediate characterization relies on reproducible physical properties [2].

Solvent-Restricted Green Synthesis Workflows

For research organizations and manufacturing facilities operating under solvent-restricted procurement policies that prohibit benzene or carbon tetrachloride, D-alanine benzyl ester p-toluenesulfonate salt synthesized via the cyclohexane azeotropic method offers a compliant, enantiopure alternative [1]. This green synthesis approach eliminates hazardous solvent impurities from the final product while maintaining optical purity, aligning with institutional sustainability mandates and regulatory requirements.

Application
Selection Property
Validation Focus
D-Configuration peptide synthesis (GIPR agonist research)
Stereochemical identity control
Optical rotation verification against L-enantiomer
Chemoenzymatic polypeptide synthesis
Benzyl ester substrate fit
Polymerization yield and enzyme affinity review
Asymmetric synthesis of chiral intermediates (chemokine receptor modulator research)
Chiral pool starting material
Intermediate characterization (melting point, purity)
Solvent-restricted green synthesis workflows
Cyclohexane-method sourcing
Solvent impurity and optical purity verification

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